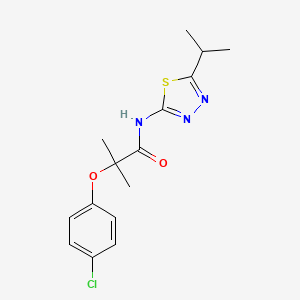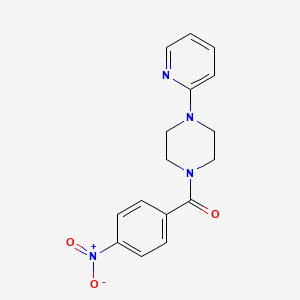
2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide, also known as CPITP, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. CPITP belongs to the class of compounds known as thiadiazoles, which have been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has been shown to possess a range of biochemical and physiological effects that make it a promising therapeutic agent. It has been shown to reduce inflammation in animal models of arthritis, as well as to inhibit the growth of cancer cells in vitro and in vivo. 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is also stable under a range of conditions, making it easy to handle in laboratory experiments. However, one limitation of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide. One area of interest is its potential as an anti-inflammatory agent, particularly in the treatment of arthritis. Another area of interest is its potential as a cancer therapeutic, particularly in the treatment of solid tumors. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide and to identify any potential side effects or toxicity associated with its use.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-chlorophenol with sodium hydroxide to form 4-chlorophenoxide. This is followed by the reaction of 4-chlorophenoxide with 2-bromo-2-methylpropanenitrile to form 2-(4-chlorophenoxy)-2-methylpropanenitrile. The final step involves the reaction of 2-(4-chlorophenoxy)-2-methylpropanenitrile with 5-isopropyl-1,3,4-thiadiazol-2-amine to form 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has been shown to possess a range of biological activities that make it a promising therapeutic agent. It has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-9(2)12-18-19-14(22-12)17-13(20)15(3,4)21-11-7-5-10(16)6-8-11/h5-9H,1-4H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYUIPSQPSJFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5877501.png)
![ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5877507.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5877513.png)


![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5877533.png)
![3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5877540.png)

![N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5877551.png)

![2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)

![ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5877578.png)
